CPF-SE1 is a synthetic compound that has garnered attention in various fields of research due to its unique properties and potential applications. It belongs to a class of compounds known for their biological activity, particularly in pharmacology and materials science. The compound's systematic study has revealed insights into its synthesis, molecular structure, chemical reactivity, and practical applications.
CPF-SE1 is typically synthesized in laboratory settings, utilizing specific reagents and conditions to achieve the desired chemical structure. The development of this compound has been documented in various scientific publications, highlighting its significance in ongoing research.
CPF-SE1 can be classified as an organic compound with notable pharmacological properties. It may also fall under the category of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring structure that is not carbon. Its classification is crucial for understanding its reactivity and potential interactions with biological systems.
The synthesis of CPF-SE1 involves several steps that can vary depending on the desired yield and purity. Common methods include:
The synthesis typically requires precise control over reaction conditions such as temperature, pressure, and reaction time. Advanced techniques like chromatography may be used for purification, ensuring that the final product meets the required specifications for further study.
The molecular structure of CPF-SE1 can be represented by its chemical formula, which includes various atoms such as carbon, hydrogen, nitrogen, or oxygen. The specific arrangement of these atoms contributes to its unique properties and biological activity.
CPF-SE1 participates in various chemical reactions that are important for understanding its reactivity:
The kinetics and thermodynamics of these reactions are often studied to determine reaction rates and equilibrium constants. Such analyses provide valuable data for predicting how CPF-SE1 will behave under different conditions.
The mechanism of action for CPF-SE1 involves interaction with specific biological targets, such as enzymes or receptors. This interaction can lead to various biochemical responses:
Studies often employ techniques such as molecular docking simulations and kinetic assays to elucidate the mechanism of action. These studies provide quantitative data on binding affinities and inhibition constants.
Relevant data from experimental studies can provide insights into these properties, aiding researchers in optimizing conditions for use.
CPF-SE1 has potential applications across several scientific domains:
Amphibian skin secretions constitute a sophisticated biochemical defense system, producing diverse host-defense peptides (HDPs) with multifunctional roles. These peptides, part of the innate immune system, provide protection against pathogens (bacteria, fungi) and predators through cytolytic, antimicrobial, and immunomodulatory activities. The Frog Skin Active Peptide (FSAP) superfamily encompasses numerous peptide families (e.g., magainins, PGLa, CPF) originating from a single ancestral gene in early neobatrachian frogs ~150 million years ago [1] [9]. While HDPs are documented in 13 anuran families, Pipidae frogs—including Silurana and Xenopus—are particularly rich sources [2] [8]. CPF-SE1 exemplifies functional diversification; unlike typical cytolytic HDPs, it exhibits minimal antimicrobial activity but potent insulin-releasing effects, highlighting evolutionary adaptation beyond innate immunity [6] [10].
Silurana epitropicalis (African clawed frog) is a tetraploid species (2n=40) within the Pipidae family, originating from allopolyploidization events in the Xenopodinae subfamily. This genomic duplication often leads to nonfunctionalization of redundant genes, but CPF-SE1 was retained with minimal functional overlap. Transcriptomic analyses reveal that S. epitropicalis skin secretions express CPF-SE1 alongside magainins, PGLa, and XPF peptides, though only CPF-SE1 demonstrates dual functionality: weak activity against E. coli (MIC=40 µM) but potent inhibition of methicillin-resistant Staphylococcus aureus (MRSA; MIC=2.5 µM) [4] [7]. Its sequence (GFLGPLLKLGLKGVAKVIPHLIPSRQQ) shares a conserved N-terminal domain with other CPF peptides but features a unique C-terminal extension (Figure 1) [6] [8]. This structural divergence suggests neofunctionalization post-tetraploidization, where CPF-SE1 evolved insulinotropic activity while retaining limited antibacterial function [10].
Table 1: Bioactive Properties of CPF-SE1
Property | Value/Characteristics | Source |
---|---|---|
Primary Structure | GFLGPLLKLGLKGVAKVIPHLIPSRQQ | [4] [7] |
Antibacterial (MRSA) | MIC = 2.5 µM | [4] [7] |
Insulin Release (BRIN-BD11) | 514% of basal rate at 3 µM | [6] [10] |
Mechanism of Action | Membrane depolarization, ↑ intracellular Ca²⁺ | [6] |
CPF peptides are conserved across Pipidae but exhibit clade-specific modifications. In Xenopus laevis, six CPF peptides (CPF-1 to CPF-7) show high insulin-releasing potency (effective at 0.03 nM) but negligible antimicrobial activity [6]. Conversely, CPF-SE1 from S. epitropicalis balances moderate anti-MRSA activity with robust insulin secretion. Key differences include:
Table 2: Comparative Analysis of CPF Peptides in Pipidae
Species | Ploidy | CPF Variants | Key Activities | Structural Hallmarks |
---|---|---|---|---|
Silurana epitropicalis | Tetraploid | CPF-SE1 | Anti-MRSA, insulinotropic | Extended C-terminus (27 aa) |
Xenopus laevis | Tetraploid | CPF-1–CPF-7 | Insulinotropic (0.03 nM efficacy) | C-terminal amidation (CPF-7) |
Xenopus amieti | Octoploid | CPF-AM1 | Antimicrobial, weak insulin release | Shorter helix (20 aa) |
Hymenochirus boettgeri | Diploid | Hymenochirin-1B | Broad-spectrum antimicrobial | Cationic, amphipathic α-helix |
Evolutionary Trajectories: CPF-SE1 represents an evolutionary transition in Pipidae HDPs. While most Xenopus CPFs lost antimicrobial functions to specialize in endocrine modulation, CPF-SE1’s dual role underscores lineage-specific adaptation in Silurana. This is reinforced by distinct selective pressures: S. epitropicalis inhabits Congo Basin habitats with high pathogen exposure, favoring retention of defensive functions [4] [8]. Additionally, CPF-SE1’s mechanism diverges from classical cytolytic HDPs; it enhances insulin secretion via β-cell membrane depolarization without cell lysis, aligning with its role in metabolic regulation [6] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4